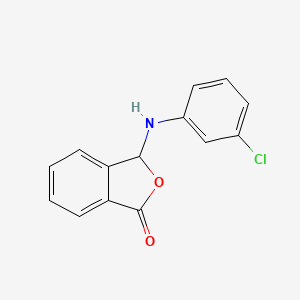

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one

Description

3-((3-Chlorophenyl)amino)isobenzofuran-1(3H)-one is a C-3 functionalized isobenzofuranone derivative characterized by a 3-chlorophenyl group attached via an amino linker. This structure confers unique electronic and steric properties, distinguishing it from other isobenzofuranones.

Properties

Molecular Formula |

C14H10ClNO2 |

|---|---|

Molecular Weight |

259.69 g/mol |

IUPAC Name |

3-(3-chloroanilino)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C14H10ClNO2/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)14(17)18-13/h1-8,13,16H |

InChI Key |

MEBHCKMOSYYRNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves several key steps:

Chemical Reactions Analysis

3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes several types of chemical reactions:

Scientific Research Applications

3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Isobenzofuranones

Key Observations :

- Melting Points : Chlorinated derivatives (e.g., 4c) exhibit lower melting points (~126–127°C) compared to hydroxylated analogs (186–189°C, ), likely due to reduced hydrogen-bonding capacity in the former .

- IR Spectroscopy: The carbonyl stretch (C=O) in isobenzofuranones typically appears near 1747–1767 cm⁻¹, with minor shifts depending on substituent electron effects .

- NMR : The 3-chlorophenyl group in 4c induces distinct aromatic splitting (δ 7.84–7.97) and a characteristic triplet for the oxoethyl proton (δ 6.15) .

Key Observations :

- Antioxidant Effects: Benzylidene derivatives exhibit strong radical scavenging, whereas amino-substituted analogs (e.g., pyridinylamino) prioritize DNA binding over antioxidant activity .

- DNA Interaction: Pyridinylamino derivatives bind DNA via intercalation (Kₐ = 1.2×10⁴ M⁻¹), a trait likely shared by the target compound due to its aromatic amino group .

Crystallographic and Electronic Properties

- Crystal Packing: Indolinylidene derivatives () form rigid enamine-linked systems, whereas amino-substituted analogs (e.g., 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one) exhibit planar geometries favorable for π-π stacking .

- Electrostatic Effects: The 3-chlorophenyl group’s electron-withdrawing nature may reduce electron density at the isobenzofuranone core, altering reactivity in electrophilic substitutions compared to trifluoromethyl or methylpyrimidinyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.